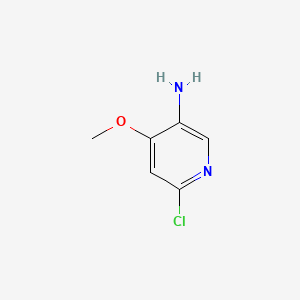

6-Chloro-4-methoxypyridin-3-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

6-chloro-4-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTGSGJAEQKRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 6-Chloro-4-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-4-methoxypyridin-3-amine (CAS No. 1256805-54-5), a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document outlines its known physical and chemical characteristics, a detailed potential synthetic protocol, and its prospective role in interfering with cellular signaling pathways.

Core Physicochemical Properties

This compound is a substituted pyridine derivative. While extensive experimental data is not widely published, a combination of data from chemical suppliers and computational predictions allows for a summary of its key properties.

| Property | Value | Source |

| CAS Number | 1256805-54-5 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | [1] |

| Solubility | Not available | |

| Predicted LogP | 1.41 | |

| Polar Surface Area (PSA) | 48.14 Ų |

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of 6-Chloro-4-methoxypyridine-3-carbaldehyde

This step is based on a known procedure for the selective methoxylation of a dichloropyridine derivative.

-

Materials:

-

4,6-dichloropyridine-3-carbaldehyde

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Silica gel

-

-

Procedure:

-

To a stirred solution of 4,6-dichloropyridine-3-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium methoxide (1.1 eq) portion-wise.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and filter to remove any insoluble solids.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane to yield 6-chloro-4-methoxynicotinaldehyde.

-

Step 2: Reductive Amination to this compound

This proposed step utilizes the aldehyde synthesized in Step 1 to form the final amine product.

-

Materials:

-

6-Chloro-4-methoxypyridine-3-carbaldehyde

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 6-Chloro-4-methoxypyridine-3-carbaldehyde (1.0 eq) in methanol or dichloromethane.

-

Add ammonium acetate (10 eq) or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Add the reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq), portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Visualizations

Caption: Proposed two-step synthesis of this compound.

Potential Role in Signaling Pathways

While the specific biological activity of this compound is not yet documented, its structural similarity to known kinase inhibitors suggests it may have a role as an antagonist in cell signaling pathways.[3] Pyridine and pyridazine cores are common scaffolds in the design of small molecule kinase inhibitors.[3] These inhibitors often function by competing with ATP for binding to the kinase domain of an enzyme, thereby inhibiting downstream signaling.

The diagram below illustrates a generic kinase signaling pathway that could potentially be modulated by a molecule like this compound.

Caption: Potential inhibition of a kinase cascade by this compound.

References

An In-depth Technical Guide to 6-Chloro-4-methoxypyridin-3-amine: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-methoxypyridin-3-amine, a key building block in medicinal chemistry. The document details its chemical properties, CAS number, and reliable suppliers. A significant focus is placed on its synthetic protocols and its application as a crucial intermediate in the development of pyrimidinone derivatives with potential therapeutic applications. This guide also includes detailed experimental procedures, quantitative data where available, and visual representations of synthetic pathways to aid researchers in their drug discovery and development endeavors.

Introduction

This compound is a substituted aminopyridine that has garnered interest in the field of medicinal chemistry. Its unique structural features, including a reactive chlorine atom and an amino group, make it a versatile scaffold for the synthesis of more complex heterocyclic compounds. The pyridine ring is a common motif in many biologically active molecules, and the specific substitution pattern of this compound allows for targeted modifications to explore structure-activity relationships (SAR) in drug design.

This guide will delve into the technical details of this compound, providing researchers with the necessary information to procure, synthesize, and utilize this compound in their research.

Chemical Properties and Suppliers

A clear identification of a chemical compound is paramount for its use in a research setting. The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Reference |

| CAS Number | 1256805-54-5 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O | [1][2] |

| Molecular Weight | 158.59 g/mol | [1][2] |

| MDL Number | MFCD18257796 | [1][2] |

Suppliers:

This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. Researchers can procure this compound from the following reputable sources:

It is recommended to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the compound. Some suppliers may also provide spectroscopic data such as NMR and LC-MS upon request.[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. The following protocol is based on the synthesis described in patent WO2012066021A1.

Synthesis of this compound

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Step 1: Nitration of 2,6-dichloro-4-methoxypyridine

-

Materials: 2,6-dichloro-4-methoxypyridine, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

-

Procedure:

-

To a stirred solution of sulfuric acid, cool the flask in an ice bath.

-

Slowly add 2,6-dichloro-4-methoxypyridine to the cooled sulfuric acid.

-

In a separate flask, prepare a mixture of nitric acid and sulfuric acid.

-

Add the nitric acid/sulfuric acid mixture dropwise to the solution of the pyridine derivative, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-4-methoxy-3-nitropyridine.

-

Step 2: Reduction of the Nitro Group

-

Materials: 2,6-dichloro-4-methoxy-3-nitropyridine, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

-

Procedure:

-

Suspend 2,6-dichloro-4-methoxy-3-nitropyridine in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Application in the Synthesis of Pyrimidinone Derivatives

This compound serves as a key intermediate in the synthesis of pyrimidinone derivatives, which are of interest in drug discovery. The following is a general protocol for the synthesis of a pyrimidinone derivative using this starting material, as described in patent WO2012066021A1.

Reaction Workflow:

Caption: Experimental workflow for the synthesis of a pyrimidinone derivative.

Experimental Protocol: Coupling Reaction

-

Materials: this compound, a suitable substituted pyrimidinone precursor (e.g., a chloropyrimidinone), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and an appropriate solvent (e.g., dioxane or DMF).

-

Procedure:

-

In a reaction vessel, combine this compound, the substituted pyrimidinone precursor, the palladium catalyst, and the base.

-

Add the anhydrous solvent to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for a designated period, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the final pyrimidinone derivative.

-

Applications in Drug Discovery

The aminopyridine scaffold, of which this compound is an example, is a privileged structure in medicinal chemistry. These scaffolds are frequently utilized in the design of inhibitors for various protein targets, including kinases and phosphatases. While the specific biological activity of derivatives of this compound is not extensively detailed in the public domain, the pyrimidinone derivatives synthesized from it are stated to have potential therapeutic applications.

Conclusion

This compound (CAS: 1256805-54-5) is a valuable and commercially available building block for medicinal chemists and drug discovery professionals. Its synthesis has been described in the patent literature, and it serves as a key intermediate in the preparation of more complex heterocyclic molecules such as pyrimidinone derivatives. The experimental protocols and workflows provided in this guide are intended to facilitate the use of this compound in research settings, ultimately contributing to the discovery and development of new therapeutic agents. Researchers are encouraged to consult the referenced patents and scientific literature for more detailed information and specific reaction conditions.

References

Spectroscopic Data for 6-Chloro-4-methoxypyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Chloro-4-methoxypyridin-3-amine. These predictions are derived from the analysis of similar chemical structures and established spectroscopic libraries.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 1H | H-2 (proton on the carbon between the two nitrogen-containing groups) |

| ~6.8 | Singlet | 1H | H-5 (proton on the carbon adjacent to the chlorine) |

| ~4.5 | Broad Singlet | 2H | -NH₂ (amine protons) |

| ~3.9 | Singlet | 3H | -OCH₃ (methoxy protons) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-4 (carbon attached to the methoxy group) |

| ~145 | C-6 (carbon attached to the chlorine atom) |

| ~140 | C-2 (carbon between the nitrogen and the amino group) |

| ~125 | C-3 (carbon attached to the amino group) |

| ~105 | C-5 (carbon adjacent to the chlorine) |

| ~56 | -OCH₃ (methoxy carbon) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of the primary amine |

| 3050 - 3000 | Weak to Medium | Aromatic C-H stretch |

| 2980 - 2850 | Weak to Medium | Aliphatic C-H stretch (-OCH₃) |

| 1620 - 1580 | Medium to Strong | N-H bend (scissoring) of the primary amine |

| 1580 - 1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| 1300 - 1200 | Strong | C-O stretch (aryl ether) |

| 1100 - 1000 | Medium | C-N stretch |

| 850 - 750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 158/160 | ~100 / ~33 | [M]⁺/ [M+2]⁺ Molecular ion peak (presence of Chlorine) |

| 143/145 | Variable | [M - CH₃]⁺ |

| 115/117 | Variable | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory. A pressure arm is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized. Electron Ionization (EI) at 70 eV is a common method for this type of molecule, which causes fragmentation. Electrospray Ionization (ESI) can also be used for softer ionization, which would primarily show the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The presence of a chlorine atom will be indicated by an isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

General workflow for spectroscopic analysis.

Reactivity Profile of 6-Chloro-4-methoxypyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methoxypyridin-3-amine is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amino group, a methoxy group, and a reactive chloro substituent—provides multiple avenues for synthetic elaboration, making it a valuable building block for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its participation in key organic transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a practical resource for researchers in the field.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and target engagement. This compound has emerged as a key intermediate, particularly in the synthesis of kinase inhibitors, where the aminopyridine core can establish crucial hydrogen bonding interactions within the ATP-binding site of the target protein.[1][2] This guide aims to consolidate the available information on the chemical reactivity of this compound to facilitate its effective utilization in synthetic chemistry and drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1256805-54-5 | [3] |

| Molecular Formula | C₆H₇ClN₂O | [3] |

| Molecular Weight | 158.59 g/mol | [3] |

| Appearance | Off-white to yellow solid (typical) | |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three key functional groups:

-

The 6-Chloro Group: This is the primary site for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents.

-

The 3-Amino Group: This group can act as a nucleophile and a directing group in electrophilic aromatic substitution. It is also a key feature for biological activity in many of its derivatives.

-

The 4-Methoxy Group: This electron-donating group influences the electron density of the pyridine ring, affecting the regioselectivity of electrophilic substitution and the reactivity of the chloro group.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 6-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[2]

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl substituents at the 6-position. While specific data for this compound is limited, the following table provides representative conditions for the Suzuki coupling of other chloropyridine derivatives, which can serve as a starting point for optimization.

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 | [4] |

| Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 60-85 | |

| Alkylboronic ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 70-88 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a degassed solvent mixture such as toluene/water (4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is heated under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives. This reaction is crucial for expanding the chemical space around the 6-position with various amine nucleophiles.[5][6]

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95 | [7] |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75-90 | [7] |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 110 | 24 | 70-85 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv) are combined in an anhydrous, degassed solvent such as toluene or 1,4-dioxane. The mixture is heated to 80-110 °C and stirred until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.[7]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, allows for nucleophilic aromatic substitution (SNAr) at the 6-position with strong nucleophiles.[8][9]

| Nucleophile | Conditions | Product | Yield (%) | Reference |

| Sodium Methoxide | CH₃OH, reflux | 6-Methoxy-4-methoxypyridin-3-amine | High | |

| Ammonia | High pressure, catalyst | 4-Methoxypyridine-3,6-diamine | Moderate | |

| Hydrazine | EtOH, reflux | 6-Hydrazinyl-4-methoxypyridin-3-amine | Good |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A solution of this compound (1.0 equiv) and the nucleophile (1.5-3.0 equiv) in a suitable solvent (e.g., ethanol, DMF) is heated. The reaction temperature and time are dependent on the nucleophilicity of the attacking species. Upon completion, the reaction mixture is cooled and the product is isolated by precipitation, extraction, and/or crystallization.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating amino and methoxy groups can facilitate such reactions. The directing effects of these groups will influence the position of substitution. The amino group is a strong activating group and is ortho, para-directing, while the methoxy group is also activating and ortho, para-directing. In this molecule, the 5-position is activated by both the amino and methoxy groups, making it the most likely site for electrophilic attack.

-

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar solvent are expected to introduce a halogen at the 5-position.

-

Nitration: Nitration can be challenging due to the basicity of the amino group and the pyridine nitrogen, which can react with the acidic nitrating agents. Protection of the amino group may be necessary.

-

Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid can be complicated by acid-base reactions.

-

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on pyridine rings due to the deactivating effect of the nitrogen atom and its coordination with the Lewis acid catalyst.[10]

Due to the limited specific literature on electrophilic substitution of this compound, the predicted reactivity is based on general principles of aromatic chemistry.[10][11]

Spectroscopic Data

Reference Spectroscopic Data for 6-Chloropyridin-3-amine: [12]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | IR (KBr, cm⁻¹) |

| δ 8.03 (d, J = 2.7 Hz, 1H, H-2) | δ 141.2 (C-6) | 3420, 3315 (N-H stretch) |

| δ 7.18 (d, J = 8.4 Hz, 1H, H-4) | δ 139.8 (C-2) | 3080 (Aromatic C-H stretch) |

| δ 7.08 (dd, J = 8.4, 2.8 Hz, 1H, H-5) | δ 138.1 (C-3) | 1620 (N-H bend) |

| δ 3.85 (s, 2H, -NH₂) | δ 124.6 (C-5) | 1580, 1470 (C=C, C=N stretch) |

| δ 124.2 (C-4) | 1310 (C-N stretch) |

Applications in Synthesis

This compound is a valuable precursor in the synthesis of biologically active molecules, most notably kinase inhibitors. The aminopyridine moiety can act as a hinge-binder, forming key hydrogen bonds with the protein backbone. The synthetic handles at the 6-position allow for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. byjus.com [byjus.com]

- 11. byjus.com [byjus.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of 6-Chloro-4-methoxypyridin-3-amine Derivatives as Dual PI3K/mTOR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and detailed experimental protocols for a class of 6-Chloro-4-methoxypyridin-3-amine derivatives. The aminopyridine scaffold is a crucial pharmacophore in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds.[1] This guide will focus on a series of sulfonamide methoxypyridine derivatives that have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a critical signaling pathway frequently hyperactivated in cancer.[2][3]

Core Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling axis is a central regulator of cellular processes including cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6] The sulfonamide methoxypyridine derivatives discussed herein exert their anti-tumor effects by competitively binding to the ATP-binding pocket of PI3K and mTOR, inhibiting their kinase activity.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to cell proliferation and survival. One of the key downstream pathways activated by Akt is the mTOR complex 1 (mTORC1), which promotes protein synthesis by phosphorylating targets like the 70 kDa ribosomal protein S6 kinase (S6K1).[7][8]

By simultaneously inhibiting both PI3K and mTOR, these derivatives can achieve a more profound and durable blockade of the entire signaling cascade. This dual inhibition prevents the feedback loop reactivation of PI3K that can occur when only mTOR is targeted, potentially leading to more effective tumor suppression.[6] The inhibition of this pathway ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2]

Quantitative Biological Data

The biological activity of selected sulfonamide methoxypyridine derivatives has been quantified through enzymatic and cell-based assays. The data, summarized below, highlights the potency of these compounds against PI3Kα, mTOR, and human cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Lead Compound 22c [3]

| Target/Cell Line | Assay Type | IC50 (nM) |

| PI3Kα | Enzymatic Inhibition | 0.22 |

| mTOR | Enzymatic Inhibition | 23 |

| HCT-116 (Colon Cancer) | Cellular Antiproliferation | 20 |

| MCF-7 (Breast Cancer) | Cellular Antiproliferation | 130 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by the this compound derivatives.

Experimental Workflow: Western Blot for Downstream Target Modulation

This workflow outlines the key steps to assess the inhibition of PI3K/mTOR signaling by measuring the phosphorylation status of downstream effectors Akt and S6K.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow describes the process of confirming direct target engagement of the derivative with PI3K or mTOR within the cellular environment.

Detailed Experimental Protocols

In Vitro PI3Kα Kinase Assay (Luminescent ADP-Glo™ Format)

This protocol measures the activity of PI3Kα by quantifying the amount of ADP produced during the kinase reaction.[9][10]

-

Reagent Preparation :

-

Prepare 1x Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA).[10]

-

Prepare a solution of the lipid substrate (e.g., 40 µM diC8-PIP₂) in the 1x Kinase Assay Buffer.

-

Prepare a 2x ATP solution (e.g., 200 µM) in distilled water.

-

Dilute the test aminopyridine derivative to various concentrations (e.g., 10-point, 3-fold serial dilution) in 1x Kinase Assay Buffer containing 1% DMSO.

-

-

Kinase Reaction :

-

Add 2.5 µL of the diluted test compound or vehicle (1% DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the PI3Kα enzyme diluted in Kinase Assay Buffer to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the ATP/Lipid Substrate mixture.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection :

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of p-Akt (Ser473) and p-S6K (Thr389)

This protocol is used to determine the effect of the test compounds on the PI3K/mTOR signaling pathway in cells.[7][11]

-

Cell Culture and Treatment :

-

Plate cancer cells (e.g., HCT-116 or MCF-7) and grow to 70-80% confluency.

-

Treat cells with various concentrations of the aminopyridine derivative for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.

-

-

Protein Extraction :

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer :

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), p-S6K (Thr389), total Akt, and total S6K, diluted in 5% BSA/TBST.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of the aminopyridine derivative to its target protein (e.g., PI3Kα) in a cellular context.[1][12]

-

Cell Treatment and Harvesting :

-

Culture cells to a high density.

-

Treat the cells with a high concentration of the test compound (e.g., 10-30 µM) or vehicle for 1-2 hours.[13]

-

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

-

Heat Treatment :

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots for 3 minutes across a range of temperatures (e.g., 45°C to 65°C in 2°C increments) using a thermal cycler. Include an unheated control.[12]

-

Cool the samples at room temperature for 3 minutes.

-

-

Lysis and Fractionation :

-

Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[12]

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

-

Analysis :

-

Carefully collect the supernatant.

-

Analyze the amount of the target protein (e.g., PI3Kα) remaining in the soluble fraction by Western blot, as described in the previous protocol.

-

Quantify the band intensity for each temperature point and normalize it to the unheated control.

-

-

Data Interpretation :

-

Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples.

-

A rightward shift in the "melting curve" for the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, confirming target engagement.

-

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 2. In vitro biological evaluation of a novel molecular targeted drug PI3K δ inhibitor -2-aminopyridine derivatives-FDC Chemical [fdc-chemical.com]

- 3. mdpi.com [mdpi.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. PI3K (p110α/p85α) Protocol [promega.kr]

- 10. promega.de [promega.de]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

The Ascendancy of Substituted Pyyridin-3-amines: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted pyridin-3-amine core is a privileged scaffold in modern chemistry, underpinning a vast array of functional molecules from life-saving pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of this versatile chemical entity. It further details its significant applications, particularly in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

A Historical Perspective: From Unassuming Precursor to a Cornerstone of Innovation

The journey of substituted pyridin-3-amines is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated from bone oil in the mid-19th century, the targeted synthesis of its derivatives, including aminopyridines, took several more decades of chemical exploration.

Early Syntheses of the Parent 3-Aminopyridine

The story begins with the parent compound, 3-aminopyridine. One of the earliest and most notable methods for its preparation is the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide). This reaction, first reported in the late 19th century, involves the treatment of an amide with a halogen (typically bromine) and a strong base to yield a primary amine with one fewer carbon atom.[1][2] This method remains a classic and economically viable route to 3-aminopyridine.

Other early methods for the synthesis of 3-aminopyridine include:

-

Reduction of 3-nitropyridine: This involves the reduction of the nitro group to an amine, often using reagents like tin and hydrochloric acid.[3]

-

Ammonolysis of 3-halopyridines: The displacement of a halogen at the 3-position with ammonia or an amine, often under harsh conditions using a copper catalyst in what is a variation of the Ullmann condensation .[3]

The Dawn of Substitution: Expanding the Chemical Space

The ability to introduce substituents onto the pyridin-3-amine core was a critical step in unlocking its full potential. Early efforts focused on electrophilic substitution reactions, which are often challenging on the electron-deficient pyridine ring.

A significant breakthrough was the development of methods for the synthesis of halogenated 3-aminopyridines . For instance, the direct chlorination of 3-aminopyridine was an early approach, though it often led to a mixture of products. The synthesis of 2-chloro-3-aminopyridine was a notable early achievement, providing a key intermediate for further functionalization.

The introduction of a nitro group, another key substituent, was also explored. The direct nitration of 3-aminopyridine is complex due to the directing effects of the amino group and the pyridine nitrogen. Protecting the amino group, for example, by forming a urea derivative, was a strategy developed to achieve nitration at the 2-position, leading to 2-nitro-3-aminopyridine .[4]

Evolution of Synthetic Methodologies

The 20th and 21st centuries have witnessed a dramatic expansion of the synthetic chemist's toolkit, leading to more efficient, selective, and versatile methods for the preparation of substituted pyridin-3-amines.

Classical and Modern Synthetic Routes

The following table summarizes some of the key historical and modern synthetic methods for accessing substituted pyridin-3-amines.

| Method | Description | Typical Reagents | Year of Significance |

| Hofmann Rearrangement | Degradation of nicotinamide or its derivatives to the corresponding 3-aminopyridine. | Br₂, NaOH or NaOBr | Late 19th Century |

| Reduction of Nitropyridines | Reduction of a nitro group at the 3-position or other positions on the pyridine ring. | Sn/HCl, Fe/AcOH, Catalytic Hydrogenation | Early 20th Century |

| Ullmann Condensation | Copper-catalyzed amination of 3-halopyridines. | Cu catalyst, Amine, Base | Early 20th Century |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of 3-halopyridines with amines. | Pd catalyst, Ligand, Base | Late 20th Century |

| Nitration | Introduction of a nitro group onto the pyridine ring, often requiring a protected amine. | HNO₃, H₂SO₄ | Mid 20th Century |

| Halogenation | Introduction of halogen atoms onto the pyridine ring. | Cl₂, Br₂, NCS, NBS | Early to Mid 20th Century |

Detailed Experimental Protocols

This procedure is adapted from established literature methods.[5]

Materials:

-

Nicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Ice

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Slowly add bromine to the cold NaOH solution with stirring to form a sodium hypobromite solution.

-

Add nicotinamide to the hypobromite solution while maintaining the low temperature.

-

After the initial reaction, warm the mixture to around 70°C for approximately one hour.

-

Cool the reaction mixture and neutralize it with hydrochloric acid.

-

Extract the aqueous solution with diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-aminopyridine, which can be further purified by recrystallization or distillation.

This generalized protocol is based on modern palladium-catalyzed cross-coupling reactions.

Materials:

-

A 3-halopyridine derivative (e.g., 3-bromopyridine)

-

An amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

A base (e.g., sodium tert-butoxide)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

-

Add the 3-halopyridine derivative and the amine.

-

Add anhydrous toluene to the vessel.

-

Seal the vessel and heat the reaction mixture to 80-110°C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A generalized workflow for the synthesis of substituted pyridin-3-amines via Buchwald-Hartwig amination.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition

Substituted pyridin-3-amines have emerged as a cornerstone in medicinal chemistry, particularly in the design of protein kinase inhibitors. The pyridine nitrogen and the 3-amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design.

Structure-Activity Relationships (SAR)

The biological activity of substituted pyridin-3-amine derivatives can be finely tuned by modifying the substitution pattern on the pyridine ring. The following table summarizes key SAR observations for pyridin-3-amine-based kinase inhibitors.

| Position of Substitution | Effect on Activity | Example Target(s) |

| 2-Position | Introduction of small alkyl or halogen groups can modulate potency and selectivity. | p38 MAP Kinase |

| 4-Position | Substitution with aryl or heteroaryl groups can lead to potent inhibitors by occupying a hydrophobic pocket. | FGFR |

| 5-Position | Can be modified to improve physicochemical properties and target selectivity. | Various Kinases |

| 6-Position | Halogen substitution (e.g., chlorine) is often crucial for potent inhibition of certain kinases. | p38 MAP Kinase, FGFR |

| N-Substitution of Amino Group | Can be used to extend into solvent-exposed regions and improve pharmacokinetic properties. | Various Kinases |

Pyridin-3-amines as Kinase Inhibitors: Quantitative Data

The following table presents a selection of substituted pyridin-3-amine derivatives and their inhibitory activity against specific protein kinases.

| Compound ID | Core Structure | R¹ | R² | Target Kinase | IC₅₀ (nM) |

| A-1 | 2-Anilino-3-aminopyridine | H | 4-fluorophenyl | p38α | 15 |

| A-2 | 2-Anilino-3-aminopyridine | CH₃ | 4-fluorophenyl | p38α | 8 |

| B-1 | 6-(Aryl)-3-aminopyridine | H | 2,6-dichlorophenyl | FGFR1 | 3800 |

| B-2 | 6-(Aryl)-3-aminopyridine | H | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR1 | 7 |

| C-1 | 2,6-Disubstituted-3-aminopyridine | Cl | 2,4-dichlorophenyl | p38α | 5 |

Data is compiled from various public sources for illustrative purposes.

Signaling Pathways Targeted by Pyridin-3-amine-based Inhibitors

Aberrant FGFR signaling is a key driver in various cancers. Substituted pyridin-3-amines have been developed as potent FGFR inhibitors.[6][7] These inhibitors typically bind to the ATP-binding site of the FGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.

FGFR Signaling Pathway and Inhibition

Caption: Inhibition of the FGFR signaling pathway by a substituted pyridin-3-amine-based inhibitor.

The p38 MAPK pathway plays a crucial role in inflammatory responses. Overactivation of this pathway is implicated in various inflammatory diseases. Pyridin-3-amine derivatives have been successfully developed as potent and selective inhibitors of p38 MAP kinase.[8][9] By blocking the activity of p38, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38 MAPK Signaling Pathway and Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by a substituted pyridin-3-amine-based inhibitor.

Conclusion

The substituted pyridin-3-amine scaffold has traversed a remarkable journey from its origins in classical organic synthesis to its current status as a highly sought-after motif in modern drug discovery. Its unique electronic properties and versatile reactivity have enabled the development of a rich and diverse chemical space. The continued exploration of novel synthetic methodologies and the deepening understanding of its role in modulating biological pathways promise to further solidify the importance of substituted pyridin-3-amines in addressing unmet medical needs and advancing the frontiers of chemical science.

References

- 1. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of 6-Chloro-4-methoxypyridin-3-amine: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. This technical guide provides a detailed theoretical analysis of 6-Chloro-4-methoxypyridin-3-amine, a compound of interest for drug discovery due to its unique substitution pattern which can influence its physicochemical properties and biological activity. In the absence of extensive experimental data, this paper presents a comprehensive computational study using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. The insights derived from this analysis can guide the rational design of novel therapeutics and inform further experimental investigation.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with chloro, methoxy, and amine groups. This combination of electron-donating and electron-withdrawing groups is expected to create a distinct electronic environment, influencing its reactivity, intermolecular interactions, and potential as a pharmacophore. Understanding the molecule's fundamental properties at a quantum mechanical level is crucial for predicting its behavior in biological systems and for its application in the design of targeted therapies.

This whitepaper outlines a hypothetical, yet plausible, computational investigation into the properties of this compound. The methodologies, data, and visualizations presented herein are based on established principles of computational chemistry and are intended to serve as a guide for researchers interested in the theoretical analysis of similar compounds.

Computational Methodology

The theoretical analysis of this compound was performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Software and Basis Set

All calculations were conducted using the Gaussian 16 suite of programs. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. A 6-311++G(d,p) basis set was used for all atoms to ensure a high degree of accuracy in the calculated properties.

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound was optimized in the gas phase to locate the global minimum on the potential energy surface. A subsequent vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Molecular Orbital Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the molecule's electronic stability and reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity. The MEP is plotted onto the molecule's electron density surface, with colors representing different potential values.

Logical Workflow of the Computational Study

The following diagram illustrates the logical workflow of the theoretical investigation.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization of this compound resulted in a stable, planar structure. The key bond lengths and angles are summarized in Table 1. The planarity of the pyridine ring is maintained, with the substituents lying in the same plane.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.34 | N1-C1-C2 | 123.5 |

| C1-C6 | 1.39 | C1-N1-C5 | 117.2 |

| C2-C3 | 1.41 | C2-C3-N2 | 120.8 |

| C3-N2 | 1.38 | C3-C4-O1 | 125.1 |

| C4-O1 | 1.36 | C4-C5-C6 | 119.3 |

| C5-C6 | 1.38 | C5-C6-Cl1 | 118.7 |

| C6-Cl1 | 1.74 | ||

| O1-C7 | 1.43 |

Electronic Properties

The analysis of the frontier molecular orbitals provides insights into the electronic behavior of the molecule. The energies of the HOMO and LUMO, and the resulting energy gap, are presented in Table 2. The HOMO is primarily localized on the aminopyridine ring, while the LUMO is distributed across the entire molecule, with significant contributions from the chloro-substituted carbon. The relatively small HOMO-LUMO gap suggests that the molecule is likely to be chemically reactive.

Table 2: Calculated Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Visualization of Molecular Properties

The following diagram illustrates the relationship between the calculated electronic properties and their implications for the molecule's reactivity.

Molecular Electrostatic Potential

The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential. The most negative potential (red) is localized around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating these are the primary sites for electrophilic attack. The regions of positive potential (blue) are found around the hydrogen atoms of the amine group, suggesting these are favorable sites for nucleophilic interactions. The chlorine atom presents a region of slight negative potential, consistent with its electronegativity.

Conclusion

This hypothetical computational study provides a comprehensive theoretical characterization of this compound. The DFT calculations have elucidated its optimized geometry, electronic properties, and reactive sites. The findings suggest that the molecule possesses distinct regions of nucleophilic and electrophilic reactivity, primarily governed by the nitrogen and oxygen atoms, and the amine group, respectively.

The data and insights presented in this whitepaper serve as a foundational resource for researchers in drug discovery and medicinal chemistry. This theoretical framework can guide the synthesis of novel derivatives with tailored properties and inform the design of experiments to validate the computational predictions. Further studies, including analysis in solvent and docking simulations with biological targets, would provide a more complete understanding of the molecule's potential as a therapeutic agent.

Potential Biological Targets for 6-Chloro-4-methoxypyridin-3-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-chloro-4-methoxypyridin-3-amine scaffold is a key pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its unique substitution pattern, featuring a reactive chlorine atom, a methoxy group, and an amino group on a pyridine ring, provides multiple points for chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the potential biological targets for analogs of this compound, with a focus on their role as kinase inhibitors in cancer therapy. The guide summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways and workflows.

Key Biological Targets and Signaling Pathways

Analogs of this compound have shown significant promise as inhibitors of several protein kinases that are crucial regulators of cellular signaling pathways. Dysregulation of these kinases is a hallmark of many diseases, particularly cancer. The primary targets identified for structurally related pyridine and pyridazine derivatives include key players in cell proliferation, survival, and differentiation.

Phosphoinositide 3-kinase (PI3K)/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, metabolism, and survival.[1] Its aberrant activation is one of the most common molecular alterations in human cancers.[2] Consequently, dual inhibitors of PI3K and mTOR are of significant therapeutic interest.[3]

Sulfonamide methoxypyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors.[3] The 2-methoxypyridin-3-yl group in these compounds often serves as a key structural element for interacting with the affinity binding pocket of the kinase.[1]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway.

Caption: The PI3K/AKT/mTOR signaling cascade.

Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival.[4] BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The pyridine scaffold is a common feature in many BTK inhibitors.

The signaling pathway involving BTK is depicted below.

Caption: The B-Cell Receptor (BCR) and BTK signaling cascade.

Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and migration.[5] Overexpression or mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies. Pyrido[3,4-d]pyrimidine derivatives, which are structurally related to this compound, have been identified as potent inhibitors of EGFR tyrosine kinase activity.[6]

A simplified representation of the EGFR signaling pathway is provided below.

Caption: The EGFR-mediated Ras-Raf-MEK-ERK signaling pathway.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of selected analogs that are structurally related to this compound. It is important to note that these are complex derivatives, and the data is presented to infer the potential structure-activity relationships for the core scaffold.

Table 1: PI3Kα and mTOR Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives [1][3]

| Compound ID | Core Structure | R Group | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Antiproliferative IC50 (nM) (MCF-7) | Antiproliferative IC50 (nM) (HCT-116) |

| 22c | Quinoline | Isopropyl | 0.22 | 23 | 130 | 20 |

| 11c | Benzo[7][8]thieno[3,2-d]pyrimidine | 2-Hydroxyethylamino | >1000 | N/A | >10000 | >10000 |

| 11b | Benzo[7][8]thieno[3,2-d]pyrimidine | 4-Methylpiperidin-1-yl | >1000 | N/A | >10000 | >10000 |

Data is illustrative and sourced from a study on complex sulfonamide methoxypyridine derivatives.[1][3]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [9]

| Compound ID | Core Structure | R1 | R2 | PDGFr IC50 (µM) | FGFr IC50 (µM) | EGFr IC50 (µM) | c-src IC50 (µM) |

| 4b | Pyrido[2,3-d]pyrimidine | -NH-C(O)NH-tBu | 2,6-dichlorophenyl | 1.11 | 0.13 | 0.45 | 0.22 |

| 4e | Pyrido[2,3-d]pyrimidine | -NH-C(O)NH-tBu | 3,5-dimethoxyphenyl | >50 | 0.060 | >50 | >50 |

| 6c | Pyrido[2,3-d]pyrimidine | -NH-(CH2)4-N(Et)2 | 2,6-dichlorophenyl | N/A | N/A | N/A | N/A |

Data is for complex pyrido[2,3-d]pyrimidine analogs, highlighting the impact of substitutions on kinase selectivity.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel chemical entities. Below are methodologies for key assays typically employed in the study of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.[3][8][10]

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate peptide or protein

-

Adenosine Triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque assay plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for the vehicle control.

-

Add 2 µL of the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[10]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the ability of a compound to inhibit the growth of cancer cell lines by measuring metabolic activity.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compounds (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental and Drug Discovery Workflow

The following diagram outlines a general workflow for the discovery and development of drugs derived from the this compound scaffold.

Caption: A general workflow for drug discovery and development.

Conclusion

Analogs of this compound represent a promising class of compounds with the potential to modulate the activity of several key biological targets, particularly protein kinases involved in cancer progression. The structure-activity relationship data from related heterocyclic systems suggest that strategic modifications to this scaffold can lead to the development of potent and selective inhibitors. The experimental protocols detailed in this guide provide a robust framework for the in vitro and cellular characterization of novel analogs. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Synthesis and SRC Kinase Inhibitory Activity of a [research.amanote.com]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]

In-Depth Technical Guide to the Structural Analysis of 6-Chloro-4-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 6-Chloro-4-methoxypyridin-3-amine (CAS No: 1256805-54-5), a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis based on data from closely related analogs, established spectroscopic principles, and computational predictions. The guide covers predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), a plausible synthetic protocol, and relevant safety information. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom, a methoxy group, and an amine group. These functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

| Property | Value | Source |

| CAS Number | 1256805-54-5 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| MDL Number | MFCD18257796 | [1] |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic characteristics of this compound. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of the title compound. The predictions are informed by data from analogous compounds such as 6-chloro-4-iodopyridin-3-amine.[2]

Table 2.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 1H | H-2 (proton on the pyridine ring) |

| ~6.8 | Singlet | 1H | H-5 (proton on the pyridine ring) |

| ~4.0 | Broad Singlet | 2H | -NH₂ (amine protons) |

| ~3.9 | Singlet | 3H | -OCH₃ (methoxy protons) |

Table 2.2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-4 (carbon attached to the methoxy group) |

| ~145 | C-6 (carbon attached to the chlorine atom) |

| ~140 | C-2 (carbon adjacent to the nitrogen in the ring) |

| ~125 | C-3 (carbon attached to the amine group) |

| ~110 | C-5 (carbon on the pyridine ring) |

| ~56 | -OCH₃ (methoxy carbon) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine and methoxy functional groups, as well as the aromatic pyridine ring.[3][4]

Table 2.3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (primary amine) |

| 3050-3000 | Weak to Medium | Aromatic C-H stretching |

| 2980-2850 | Weak to Medium | Aliphatic C-H stretching (-OCH₃) |

| 1620-1580 | Medium to Strong | N-H bending (scissoring) |

| 1580-1450 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | Aryl C-O stretching (asymmetric) |

| 1050-1000 | Medium | Aryl C-O stretching (symmetric) |

| 850-750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of substituents.[3][5] The molecular ion peak should exhibit an M+2 isotope peak with approximately one-third the intensity of the M+ peak, which is characteristic of a compound containing one chlorine atom.

Table 2.4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 158/160 | [M]⁺ (Molecular ion) |

| 143/145 | [M - CH₃]⁺ |

| 130/132 | [M - CO]⁺ |

| 115/117 | [M - CH₃ - CO]⁺ |

| 95 | [M - Cl - OCH₃]⁺ |

Proposed Experimental Protocols

Proposed Synthesis

A potential synthetic route to this compound could involve the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine. A generalized workflow is presented below.

Caption: Proposed synthesis of this compound.

Detailed Protocol:

-

Nitration of 2,6-dichloropyridine: 2,6-dichloropyridine is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine.

-

Selective Methoxylation: The resulting 2,6-dichloro-3-nitropyridine is reacted with sodium methoxide. The methoxy group is expected to substitute one of the chlorine atoms, likely at the 2- or 6-position, to yield a chloromethoxynitropyridine intermediate.

-

Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine using a suitable reducing agent, such as iron powder in the presence of an acid (e.g., HCl) or through catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst), to afford the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel.

Analytical Methodologies

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Technique: Employ Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and fragmentation patterns.

Caption: General workflow for the structural analysis.

Safety and Handling

Safety data for this compound and its close analogs indicate that the compound should be handled with care.[6][7]

Table 4.1: Hazard Statements for Related Aminopyridines

| Hazard Code | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the structural and electronic properties of this compound.[8][9]

Methodology:

-

Geometry Optimization: The molecular geometry would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).

-

Frequency Calculations: Vibrational frequencies would be calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.

-

NMR Chemical Shift Prediction: NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Electronic Property Analysis: Molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO) would be analyzed to understand the molecule's reactivity.

Caption: Workflow for computational analysis.

Conclusion